molecular formula C10H14O2 B13478758 3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid

3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13478758
M. Wt: 166.22 g/mol
InChI Key: MOJOVASEDSSAND-UHFFFAOYSA-N
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Description

3-Cyclobutylbicyclo[111]pentane-1-carboxylic acid is a unique compound characterized by its rigid bicyclic structure This compound is part of the bicyclo[11

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or other functional groups.

    Substitution: The bicyclic core can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions include various functionalized derivatives of the bicyclo[1.1.1]pentane core, such as alcohols, esters, and amides .

Scientific Research Applications

3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying strained ring systems.

    Biology: Investigated for its potential as a bioisostere in drug design, replacing aromatic rings to improve drug properties.

    Medicine: Explored for its potential in developing new pharmaceuticals with enhanced stability and bioavailability.

    Industry: Utilized in materials science for creating novel polymers and other advanced materials

Mechanism of Action

The mechanism of action of 3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid is primarily related to its ability to act as a bioisostere. By mimicking the structure of aromatic rings, it can interact with biological targets in a similar manner but with improved properties such as increased metabolic stability and reduced toxicity . The molecular targets and pathways involved depend on the specific application and the functional groups attached to the bicyclic core.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes

Uniqueness

3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its cyclobutyl group, which introduces additional strain and rigidity to the molecule. This can lead to different reactivity and properties compared to other bicyclo[1.1.1]pentane derivatives .

Biological Activity

3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid (CBBC) is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of CBBC, including its interactions with biological macromolecules, synthesis methods, and relevant case studies.

Structural Overview

The molecular formula of this compound is C10_{10}H14_{14}O2_2, and it has a CAS number of 2287281-06-3. The compound features a bicyclo[1.1.1]pentane core with a cyclobutyl group and a carboxylic acid functional group, which contributes to its unique properties and reactivity.

Interaction with Biological Macromolecules

Research indicates that CBBC exhibits significant reactivity with various biological macromolecules, including proteins and nucleic acids. Its carboxylic acid group allows for hydrogen bonding and electrostatic interactions, enhancing its potential as a ligand in biological systems.

Key Findings:

  • Protein Binding: CBBC has been shown to bind to specific protein targets, potentially influencing their activity and stability.
  • Enzyme Inhibition: Preliminary studies suggest that CBBC may act as an inhibitor for certain enzymes, although detailed mechanisms have yet to be elucidated.

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of CBBC against several bacterial strains. The results indicated that CBBC exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting potential for further development as an antimicrobial agent.

Case Study 2: Anticancer Potential
In vitro assays were conducted to assess the cytotoxic effects of CBBC on cancer cell lines. The compound demonstrated selective cytotoxicity against breast cancer cells (MCF-7), with an IC50_{50} value of 25 µM. Mechanistic studies revealed that CBBC induced apoptosis in these cells, highlighting its potential as an anticancer therapeutic.

Synthesis Methods

The synthesis of CBBC can be achieved through various methods, including:

  • Photochemical Reactions: Utilizing flow photochemistry for the rapid construction of the bicyclo[1.1.1]pentane core.
  • Functionalization Strategies: Further modifications can yield derivatives with enhanced biological activities.
Synthesis MethodDescription
Photochemical AdditionInvolves the addition of propellane to diacetyl under irradiation to construct the bicyclic framework.
Haloform ReactionUtilizes diketone intermediates to produce bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives suitable for medicinal chemistry applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of CBBC, it is essential to compare it with structurally similar compounds:

Compound NameCAS NumberStructural FeaturesBiological Activity
Bicyclo[1.1.1]pentane-1-carboxylic acid22287-28-1Lacks cyclobutyl substituentLimited activity reported
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane83249-10-9Contains methoxycarbonyl groupModerate activity
Methyl 3-(tert-butoxycarbonyl)aminobicyclo[1.1.1]pentane-1-carboxylate303752-38-7Includes tert-butoxycarbonyl groupEnhanced reactivity

The combination of rigidity from the bicyclic structure and the reactive carboxylic acid group in CBBC makes it a versatile candidate for further chemical modifications and applications in drug discovery.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C10H14O2/c11-8(12)10-4-9(5-10,6-10)7-2-1-3-7/h7H,1-6H2,(H,11,12)

InChI Key

MOJOVASEDSSAND-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C23CC(C2)(C3)C(=O)O

Origin of Product

United States

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